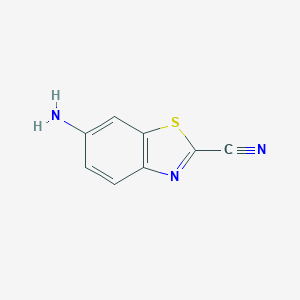

6-Amino-2-cyanobenzothiazole

描述

Overview of Benzothiazole (B30560) Scaffolds in Organic and Medicinal Chemistry

Benzothiazole, a heterocyclic compound featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring, represents an exceptionally important structural motif in the realms of organic and medicinal chemistry. tandfonline.comnih.gov This bicyclic system is a cornerstone in the design of numerous biologically active molecules and is considered a "privileged scaffold" in drug discovery. derpharmachemica.comresearchgate.net The versatility of the benzothiazole core allows for substitutions at various positions, particularly the 2-position, which can significantly alter its biological activity. derpharmachemica.com

The interest in benzothiazole derivatives stems from their wide spectrum of pharmacological properties. nih.govjchemrev.com Compounds incorporating this scaffold have demonstrated a remarkable range of activities, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, anticonvulsant, and antiviral effects. tandfonline.comnih.govderpharmachemica.com This diverse bioactivity has spurred extensive research, leading to the synthesis of a vast number of analogues aimed at developing new therapeutic agents. nih.govjchemrev.com The planar nature of the benzothiazole ring system is a key feature contributing to its ability to interact with various biological targets. jchemrev.com

| Pharmacological Activities of Benzothiazole Derivatives |

| Anticancer / Antitumor nih.govfrontiersin.org |

| Antimicrobial / Antibacterial nih.govderpharmachemica.com |

| Antifungal researchgate.net |

| Anti-inflammatory nih.govderpharmachemica.com |

| Antiviral nih.govderpharmachemica.com |

| Antidiabetic nih.govderpharmachemica.com |

| Antitubercular nih.govderpharmachemica.com |

| Anticonvulsant nih.govderpharmachemica.com |

| Antimalarial nih.gov |

| Analgesic nih.gov |

| Neuroprotective derpharmachemica.comfrontiersin.org |

| Enzyme Inhibitors nih.govderpharmachemica.com |

Significance of 6-Amino-2-cyanobenzothiazole as a Key Synthetic Intermediate

Within the large family of benzothiazoles, this compound stands out as a crucial synthetic intermediate. Its primary significance lies in its role as a key precursor in the synthesis of D-luciferin and its analogue, aminoluciferin (B605428) (aLuc). frontiersin.orggoogle.com Luciferins are the substrates for luciferase enzymes, which are responsible for the phenomenon of bioluminescence in organisms like fireflies. frontiersin.orgwikipedia.org The reaction of this compound with D-cysteine is a critical step in forming the luciferin (B1168401) backbone. google.comnih.gov This makes the compound invaluable for developing bioluminescent assays used extensively in high-throughput screening, in vivo imaging, and studying cellular processes like apoptosis. frontiersin.org

Furthermore, this compound is a vital reagent in the field of "click chemistry," a set of powerful, selective, and high-yield reactions for bioconjugation. researchgate.net The reaction between a 2-cyanobenzothiazole (CBT) and a 1,2-aminothiol, such as an N-terminal cysteine residue in a peptide or protein, is rapid and highly selective. researchgate.netnih.gov This "CBT-Cys click reaction" allows for the specific labeling of proteins and peptides for various applications, including molecular imaging and drug discovery. researchgate.netnih.gov The 6-amino group on the benzothiazole ring modulates the reactivity and selectivity of the cyano group, making this compound a finely tuned tool for these advanced applications. nih.gov

Despite its importance, the synthesis of this compound can be challenging. Published methods often involve multiple steps, such as nitration, reduction, and cyanation, and can suffer from issues like low yields or the use of harsh reagents. frontiersin.orgnih.gov The low nucleophilicity of the aniline (B41778) amino group can also complicate subsequent modifications, making its role as a pre-functionalized building block even more critical. frontiersin.orggoogle.comnih.gov

| Properties of this compound | |

| IUPAC Name | 6-amino-1,3-benzothiazole-2-carbonitrile nih.gov |

| CAS Number | 7724-12-1 nih.govsigmaaldrich.com |

| Molecular Formula | C₈H₅N₃S nih.govchemscene.com |

| Molecular Weight | 175.21 g/mol nih.govsigmaaldrich.com |

| Appearance | Crystals sigmaaldrich.com |

| Topological Polar Surface Area | 90.9 Ų nih.govambeed.com |

| Storage Temperature | 2-8°C sigmaaldrich.com |

Historical Context of 2-Cyanobenzothiazole Chemistry

The chemistry of benzothiazoles has a long history, with early work focusing on their use as vulcanization accelerators in the rubber industry. derpharmachemica.com The synthesis of 2-substituted benzothiazoles has been approached through various methods, with the condensation of 2-aminothiophenol (B119425) with substances containing a carbonyl or cyano group being one of the most common routes. nih.gov

The specific synthesis of 2-cyanobenzothiazole derivatives gained prominence with the work of White and colleagues, who focused on luciferin-based compounds, particularly those with substitutions at the C6 position like hydroxyl, methoxy (B1213986), or amino groups. mdpi.com Historically, the synthesis of many heterocyclic compounds relied on multi-step procedures. mdpi.com For instance, the Herz reaction, originating from the early 20th century, provided a pathway to 2-aminobenzothiazoles from anilines, which could then be further modified. mdpi.com

The advent of modern synthetic methods, such as palladium-catalyzed C-H functionalization, has provided more direct routes to 2-cyanobenzothiazoles. mdpi.com However, the most significant recent development impacting 2-cyanobenzothiazole chemistry was the introduction of "click chemistry" concepts by K. Barry Sharpless and others in 2001. wikipedia.org This paradigm shift highlighted the utility of highly efficient and selective reactions for molecular assembly. The reaction between 2-cyanobenzothiazole and cysteine, which forms the basis of firefly bioluminescence, was identified as a prime example of a bioorthogonal click reaction. wikipedia.orgresearchgate.net This has led to a renewed and intensified interest in the synthesis and application of 2-cyanobenzothiazole derivatives, like this compound, in chemical biology and materials science. researchgate.netnih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-amino-1,3-benzothiazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3S/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHSEULTWOYIMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)SC(=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00556759 | |

| Record name | 6-Amino-1,3-benzothiazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7724-12-1 | |

| Record name | 6-Amino-1,3-benzothiazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyano-6-amino-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 6 Amino 2 Cyanobenzothiazole

Conventional Synthesis Strategies

Conventional routes to 6-Amino-2-cyanobenzothiazole are typically multi-step processes that involve the strategic introduction of the amino and cyano functionalities onto a benzothiazole (B30560) core. frontiersin.orggoogle.com These methods, while established, often present challenges in terms of scalability, cost, and the use of harsh reagents. whiterose.ac.ukfrontiersin.org

Nitration and Reduction Approaches from Benzothiazole Precursors

The selection of starting materials and reagents is critical for the success of the nitration and reduction pathway. Common precursors include 2-substituted benzothiazoles like 2-chlorobenzothiazole (B146242) and ethyl benzothiazole-2-carboxylate. google.comacs.org

The nitration step is typically achieved using a mixture of a nitrate (B79036) salt, such as potassium nitrate (KNO₃), and a strong acid, most commonly concentrated sulfuric acid (H₂SO₄). google.com This combination generates the nitronium ion (NO₂⁺) in situ, which then acts as the electrophile for the aromatic nitration of the benzothiazole ring. An alternative approach involves the use of nitric acid, either alone or in a mixture with sulfuric acid. google.com

Following successful nitration to yield a 6-nitrobenzothiazole (B29876) intermediate, the subsequent step is the reduction of the nitro group. While the search results emphasize the nitration and cyanation steps, the reduction of an aromatic nitro group is a standard transformation in organic synthesis, often accomplished using reducing agents such as iron (Fe) or zinc (Zn) in an acidic medium, or through catalytic hydrogenation.

| Reagent | Role in Synthesis |

| 2-Chlorobenzothiazole | Starting material for nitration and subsequent cyanation. acs.org |

| Ethyl benzothiazole-2-carboxylate | Alternative starting material for nitration. google.com |

| Potassium Nitrate (KNO₃) | Nitrate source for the generation of the nitrating agent. google.com |

| Sulfuric Acid (H₂SO₄) | Strong acid catalyst for the nitration reaction. google.com |

| Iron (Fe) / Zinc (Zn) | Typical reducing agents for converting a nitro group to an amino group. |

The synthesis of this compound via nitration and reduction is inherently a multi-step process that requires careful optimization to achieve desirable yields. frontiersin.orggoogle.com One documented sequence begins with the nitration of ethyl benzothiazole-2-carboxylate using potassium nitrate and sulfuric acid. google.com The resulting ethyl 6-nitrobenzothiazole-2-carboxylate can then be further transformed. google.com

Cyanation Reactions

The introduction of the nitrile group at the 2-position of the benzothiazole ring is a crucial transformation in the synthesis of this compound. This is typically accomplished through a cyanation reaction, where a leaving group at the C2 position, often a halogen like chlorine, is displaced by a cyanide nucleophile. frontiersin.org For example, 6-amino-2-chlorobenzothiazole (B112346) can be converted to the target compound by heating with potassium cyanide (KCN) in a solvent like N,N-dimethylacetamide (DMAA). frontiersin.orgnih.gov However, these traditional cyanation methods can require harsh conditions and large excesses of toxic cyanide reagents. frontiersin.org

A more recent, economical, and scalable approach to the synthesis of this compound involves a cyanation reaction catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). whiterose.ac.uk This organocatalytic method has been highlighted as a significant improvement over previous routes, particularly for large-scale production. whiterose.ac.uk The reaction proceeds from a 2-chloro-6-nitrobenzothiazole (B1294357) precursor, which is cyanated in the presence of DABCO before the final reduction of the nitro group. researchgate.netichb.pl

This method offers advantages by avoiding some of the harsh conditions associated with other synthetic routes. The development of this DABCO-catalyzed process represents a significant advancement in producing 2-cyanobenzothiazoles, which are valuable precursors for various applications. whiterose.ac.ukresearchgate.net

| Reaction | Key Features |

| Traditional Cyanation | Uses KCN to displace a leaving group (e.g., Cl) from the 2-position. frontiersin.orgnih.gov |

| DABCO-Catalyzed Cyanation | An organocatalytic, scalable method using DABCO as a catalyst for the cyanation of 2-chloro-6-nitrobenzothiazole. whiterose.ac.ukresearchgate.net |

The mechanism of the DABCO-catalyzed cyanation is rooted in the principles of nucleophilic aromatic substitution. Research suggests that the presence of a strong electron-withdrawing group, such as the nitro group at the 6-position, is essential for the reaction to proceed effectively on a 2-chlorobenzothiazole substrate. ichb.pl When 2-chloro-6-aminobenzothiazole was treated with DABCO, no reaction was observed, indicating that the electron-donating nature of the amino group deactivates the ring towards nucleophilic attack. ichb.pl

In the presence of the 6-nitro group, the benzothiazole ring becomes sufficiently electron-deficient. DABCO, a nucleophilic amine, is proposed to attack the C2 position, displacing the chloride and forming a highly reactive quaternary ammonium (B1175870) salt intermediate. This intermediate is then readily attacked by the cyanide anion (CN⁻), which displaces DABCO to form the final 2-cyanobenzothiazole product and regenerate the DABCO catalyst. This catalytic cycle allows for an efficient and scalable synthesis under milder conditions than traditional methods. whiterose.ac.uk

DABCO-Catalyzed Cyanation of Halogenated Benzothiazoles

Solvent Effects and Reaction Efficiency

The choice of solvent plays a pivotal role in the cyanation of 6-amino-2-chlorobenzothiazole, significantly impacting reaction yield and efficiency. The chlorine-nitrile exchange is a key step, and its success is highly dependent on the reaction medium. nih.gov

Polar aprotic solvents are generally favored for this transformation. A systematic study of different solvents revealed considerable variation in product yield. frontiersin.org For instance, the use of dimethyl sulfoxide (B87167) (DMSO) with potassium cyanide (KCN) at high temperatures (160°C) resulted in low yields of 15-20%. nih.gov Similar low yields were observed with dimethylformamide (DMF) at 140°C and hexamethylphosphoramide (B148902) (HMPA) at 140°C. nih.gov

The addition of potassium iodide (KI) or a crown ether (18-crown-6) to the DMSO/KCN system did not significantly improve the outcome. nih.gov However, employing N,N-dimethylacetamide (DMAA) as the solvent, in conjunction with KCN and sonication to create a fine suspension, has shown more promising results. nih.gov In one procedure, a suspension of KCN in DMAA was heated, and a solution of 6-amino-2-chlorobenzothiazole in DMAA was added dropwise. The reaction was then heated to 110°C for 12 hours. nih.gov

An alternative approach involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst for the cyanation, which presents an economical and scalable route to this compound. whiterose.ac.uk

Table 1: Solvent Effects on the Cyanation of 6-Amino-2-chlorobenzothiazole nih.govfrontiersin.org

| Solvent | Cyanide Source | Additive(s) | Temperature (°C) | Time (h) | Yield (%) |

| DMSO | KCN | - | 160 | 10 | 15-20 |

| DMSO | KCN | KI | 160 | 10 | Low |

| DMSO | KCN | 18-crown-6 | 120 | 8 | Low |

| DMF | KCN | - | 140 | 12 | Low |

| HMPA | KCN | - | 140 | 10 | Low |

| DMAA | KCN | KI | 120 | 8 | - |

| DMAA | KCN | - | 110 | 12 | Improved |

Alternative Cyanation Methods

To circumvent the often harsh conditions and the use of toxic cyanide salts associated with traditional methods, alternative cyanation strategies have been explored. These include transition metal-catalyzed reactions and sonication-assisted techniques.

Transition Metal-Catalyzed Cyanation (e.g., Palladium, Copper)

Transition metals, particularly palladium and copper, are widely used to catalyze cyanation reactions on aryl halides. beilstein-journals.orgchinesechemsoc.org These methods often offer milder reaction conditions and broader functional group tolerance. organic-chemistry.org

Copper-catalyzed cyanation of aryl halides, a reaction with a long history, has been significantly improved by the use of ligands that accelerate the reaction rate. alberts.edu.in Copper(I) cyanide is a common reagent, and copper(I) iodide can also be used as a catalyst. mdpi.comacs.org For instance, the cyanation of aryl iodides can be achieved using copper(I) iodide with an iodine oxidant. acs.org

Palladium-catalyzed cyanation is another powerful tool for the synthesis of aryl nitriles. organic-chemistry.org Catalytic systems such as Pd/C can be employed with various aryl bromides and activated aryl chlorides. organic-chemistry.org Nickel-catalyzed cyanations have also emerged as a viable alternative, utilizing less toxic cyanide sources like zinc cyanide (Zn(CN)₂). organic-chemistry.org A photoredox-nickel dual catalysis system has been developed for the cyanation of aryl halides under benign conditions. chinesechemsoc.org

While direct examples for the transition metal-catalyzed cyanation of 6-amino-2-halobenzothiazole to this compound are not extensively detailed in the provided context, the general applicability of these methods to heterocyclic systems suggests their potential utility. chinesechemsoc.orgresearchgate.netpolyu.edu.hk For example, a palladium-catalyzed/copper-assisted method has been developed for the synthesis of 2-cyanobenzothiazoles from N-arylcyanothioformamides via C-H functionalization and intramolecular C-S bond formation. nih.gov

Sonication-Assisted Cyanation Techniques

Ultrasound irradiation has been shown to enhance the rate and efficiency of various chemical reactions, including the synthesis of benzothiazole derivatives. researchgate.net Sonication can promote the copper-catalyzed cyanation of aryl halides. alberts.edu.in In one instance, ultrasound was used in melted polyethylene (B3416737) glycol (PEG) to facilitate the copper-catalyzed cyanation of aryl iodides and bromides with potassium ferrocyanide (K₄[Fe(CN)₆]). alberts.edu.in

The application of sonication in the synthesis of this compound specifically involves preparing a fine suspension of potassium cyanide in N,N-dimethylacetamide (DMAA). nih.govfrontiersin.org This pre-sonication step is crucial for improving the reactivity of the cyanide salt in the subsequent chlorine-nitrile exchange reaction. nih.gov

Synthesis from 2-Aminothiophenol (B119425) and Aldehydes (indirect relevance through benzothiazole synthesis)

The condensation of 2-aminothiophenol with aldehydes is a fundamental and widely used method for the synthesis of the benzothiazole core structure. nih.govmdpi.com While this method does not directly yield this compound, it is highly relevant as it provides the foundational heterocyclic ring system. A variety of catalysts and reaction conditions have been developed to promote this condensation. mdpi.comorganic-chemistry.orgorientjchem.org

These methods include the use of iodine in DMF, which acts as a mild and efficient promoter for the condensation of 2-aminothiophenol with various aldehydes to form 2-substituted benzothiazoles. organic-chemistry.orgorganic-chemistry.org Other catalytic systems include H₂O₂/HCl in ethanol (B145695) at room temperature, which provides excellent yields with short reaction times. nih.govmdpi.com The reaction is compatible with both electron-donating and electron-withdrawing groups on the aldehyde. nih.govmdpi.com

Table 2: Catalytic Systems for the Synthesis of 2-Substituted Benzothiazoles from 2-Aminothiophenol and Aldehydes nih.govmdpi.comorganic-chemistry.org

| Catalyst/Promoter | Solvent | Temperature | Key Advantages |

| Iodine (50 mol%) | DMF | 100 °C | Efficient, mild, readily available oxidant |

| H₂O₂/HCl | Ethanol | Room Temp. | Excellent yields, short reaction time, easy isolation |

| ZnO NPs | Ethanol/Neat | Room Temp. | High to excellent yields |

| TiO₂ NPs/H₂O₂ | Daylight | - | Excellent yields, very short reaction time |

| Cu(II)-containing nano-silica triazine dendrimer | - | - | High yields, wide substrate scope |

Molten State Reactions for Benzothiazole Derivatives

Molten state or solvent-free reactions offer an environmentally benign and often efficient alternative for the synthesis of heterocyclic compounds. mdpi.com These reactions can proceed without the need for a catalyst or solvent, simplifying the workup procedure.

The synthesis of 2-(2'-(N-tosyl)aminophenyl)benzothiazole has been achieved in excellent yield by reacting 2-aminothiophenol with the corresponding aldehyde at 180°C in a molten state. mdpi.com Similarly, the condensation of aromatic aldehydes with 2-aminothiophenol under melt reaction conditions affords 2-arylbenzothiazoles in good to excellent yields without a catalyst. orientjchem.org This approach, however, yields 2,3-dihydro-2-alkylbenzo[d]thiazoles when aliphatic aldehydes are used. orientjchem.org

Advanced and Sustainable Synthetic Approaches

Recent advancements in the synthesis of benzothiazole derivatives have focused on developing more sustainable and environmentally friendly methods. These approaches often utilize green catalysts, alternative energy sources, and milder reaction conditions.

The use of recyclable catalysts, such as sulfated tungstate, under solvent-free conditions with ultrasound assistance represents a green approach to synthesizing 2-substituted benzothiazoles. mdpi.com Similarly, ruthenium silicate (B1173343) (RS-1) zeolite has been employed as a novel heterogeneous catalyst for the synthesis of 2-arylbenzothiazole derivatives. mdpi.com Visible-light-driven synthesis using CdS nanospheres as a heterogeneous recyclable catalyst has also been reported for the preparation of 2-substituted benzothiazoles. mdpi.com

Electrochemical methods offer a metal-free and waste-reducing alternative for cyanation. researchgate.net The electrochemical oxidative cyanation of benzothiazole and its derivatives has been successfully achieved using trimethylsilyl (B98337) cyanide as the cyanide source in a divided cell, affording the corresponding products in moderate yields. researchgate.net

Green Chemistry Principles in ACBT Synthesis

This improved route utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst for the cyanation step. The reaction avoids the harsher conditions and toxic reagents associated with some traditional methods. d-nb.info Furthermore, any unreacted cyanide can be safely neutralized by quenching with an iron(III) chloride solution, addressing a significant safety and environmental concern. d-nb.info The principles of atom economy and reduction of derivatives are also relevant, favoring synthetic pathways that maximize the incorporation of reactant atoms into the final product and avoid unnecessary protection/deprotection steps. acs.org

Microwave-Assisted Synthesis of Benzothiazoles

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times and improving yields in the creation of heterocyclic compounds, including benzothiazoles. researchgate.net The application of microwave irradiation to the synthesis of 2-cyanobenzothiazoles from N-aryliminodithiazoles has been shown to produce the desired products rapidly and cleanly. researchgate.net

In other research, microwave assistance was explored for the palladium-catalyzed synthesis of 2-cyanobenzothiazoles. While conventional heating at 120°C for four hours yielded a 70% product, microwave irradiation at the same temperature for one hour resulted in a slightly lower yield of 57%. mdpi.com This indicates that while microwave heating can dramatically reduce reaction times, optimization is crucial to maintain high yields. mdpi.comdntb.gov.ua

| Condition | Temperature | Time | Yield |

|---|---|---|---|

| Conventional Heating | 120 °C | 4 h | 70% |

| Microwave Irradiation | 120 °C | 1 h | 57% |

One-Pot Multicomponent Reactions for Benzothiazole Scaffold Assembly

For the synthesis of the broader 2-cyanobenzothiazole family, a notable one-pot method involves a palladium-catalyzed and copper-assisted C-H functionalization and intramolecular C-S bond formation. mdpi.com This reaction starts from N-arylcyanothioformamides and proceeds in the presence of air, using potassium iodide as an additive. mdpi.com This strategy allows for the assembly of a diverse range of substituted 2-cyanobenzothiazole derivatives in a single, efficient step. While not always a multicomponent reaction in the strictest sense, such one-pot cyclization strategies represent a significant step towards more streamlined and efficient assembly of the benzothiazole scaffold. mdpi.comdntb.gov.ua

Challenges and Future Directions in ACBT Synthesis

Despite recent advances, the synthesis of ACBT still faces challenges related to large-scale production and precise chemical control. Addressing these issues is critical for expanding the accessibility and application of this versatile compound.

Scalability and Economic Viability of Production

A primary challenge in ACBT synthesis is achieving both scalability and economic viability. While ACBT is commercially available, it is often expensive, which can limit its use in studies requiring large quantities. d-nb.info The development of an economical and scalable synthesis is therefore a significant research goal. whiterose.ac.ukacs.org

One reported scalable synthesis is based on a DABCO-catalyzed cyanation. whiterose.ac.ukd-nb.info This method was successfully scaled up from a small-scale reaction to a 10-gram scale, isolating the cyanated intermediate in high yields (83–93%). The subsequent reduction step to form the final ACBT product was achieved in a 90% yield. d-nb.info The advantages of this route over previously reported methods include its cost-effectiveness and practicality for scale-up, avoiding more expensive or problematic reagents. whiterose.ac.ukd-nb.info

| Scale (Substrate 6) | Isolated Yield of Product 13 |

|---|---|

| 2 g | 83–93% |

| 10 g | 83–93% |

Regioselectivity Control in Functionalization

Achieving regioselectivity—the control over the position of chemical functionalization—is a significant challenge in the synthesis of substituted benzothiazoles. The electronic properties and positions of substituents on the starting aniline (B41778) ring heavily influence the cyclization and final substitution pattern of the product. mdpi.com

In the palladium-catalyzed synthesis of 2-cyanobenzothiazoles, the position of substituents on the starting N-arylcyanothioformamides dictates the final structure. mdpi.com For instance, substituents at the 4-position of the aniline precursor lead to 6-substituted benzothiazoles. The yields are generally good, but can be affected by the electronic nature of the substituent; electron-donating groups like methoxy (B1213986) (OMe) can result in higher yields compared to electron-withdrawing groups. mdpi.com The synthesis of di-substituted benzothiazoles presents further complexity, with yields varying based on the relative positions of the substituents. mdpi.comdntb.gov.ua Future research must continue to explore catalytic systems and reaction conditions that provide precise control over the placement of functional groups to generate specific isomers of ACBT and its derivatives.

Chemical Reactivity and Transformation of 6 Amino 2 Cyanobenzothiazole

Nucleophilic Substitution Reactions

A primary example of nucleophilic substitution in the context of 6-Amino-2-cyanobenzothiazole is often found in its synthesis. The introduction of the nitrile group at the 2-position of the benzothiazole (B30560) ring is typically achieved through a cyanation reaction. In this process, a precursor molecule, such as 6-amino-2-chlorobenzothiazole (B112346), undergoes nucleophilic substitution where the chlorine atom at the C2 position acts as a leaving group. nih.gov This group is displaced by a cyanide nucleophile, commonly from a source like potassium cyanide (KCN). nih.gov

The traditional method involves heating 6-amino-2-chlorobenzothiazole with an excess of KCN in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov However, this reaction can be sluggish and yield variable results. nih.gov More recent advancements have demonstrated that this transformation can be catalyzed. For instance, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as an organocatalyst has been shown to facilitate the cyanation of the related 2-chloro-6-nitrobenzothiazole (B1294357), which is later reduced to this compound. nih.gov

Table 1: Conditions for Nucleophilic Cyanation Reaction

| Precursor | Reagent | Catalyst | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| 6-amino-2-chlorobenzothiazole | Potassium Cyanide (KCN) | None | DMSO | Heat | This compound |

Condensation Reactions

This compound is highly valued for its participation in condensation reactions, particularly with 1,2-aminothiols such as the amino acid D-cysteine. This reaction is a cornerstone of bioluminescence research, as it forms the backbone of aminoluciferin (B605428), an analog of the substrate for luciferase enzymes.

This specific transformation is a type of bioorthogonal "click" reaction, often referred to as the CBT-Cys click reaction. It is known for being rapid, highly selective, and capable of proceeding under physiological conditions (e.g., in phosphate-buffered saline at pH 7.4). nih.govnih.gov The mechanism involves a sequence of steps:

Thioimidate Formation : The nucleophilic thiol (or thiolate) of the cysteine residue attacks the electrophilic carbon of the cyano group. This initial addition leads to the formation of a thioimidate intermediate. nih.gov

Intramolecular Cyclization : The amino group of the cysteine then performs an intramolecular attack on the imino-carbon of the thioimidate. iris-biotech.de

Elimination : This cyclization forms a tetrahedral intermediate which then eliminates ammonia (B1221849) to yield the final, stable thiazoline (B8809763) ring structure. nih.goviris-biotech.de

The reaction is highly specific for 1,2-aminothiols, showing minimal reactivity with other biological nucleophiles like free thiols or amines under physiological conditions. nih.gov The rate of this condensation is influenced by pH, with faster rates observed at a more basic pH. nih.gov

Acylation Reactions

The primary amino group at the C6 position of this compound is a nucleophilic site that readily undergoes acylation. This reaction involves the treatment of the compound with an acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a base to neutralize the acid byproduct.

This reactivity is fundamental to the use of this compound as a building block. The acylation of the amino group allows for the attachment of various molecular fragments, effectively converting the amino group into an amide linkage. This is a key strategy for creating more complex molecules, such as probes for biological imaging. For example, the introduction of protecting groups like Boc and Fmoc, discussed in the following section, proceeds via an acylation mechanism. While the aniline-like amino group is less nucleophilic than an aliphatic amine, acylation can be driven to completion with appropriate reagents and conditions. The chemoselective acylation of amino groups over other functionalities is a well-established transformation in organic synthesis. nih.gov

Derivatization of the Amino Group

The presence of the 6-amino group provides a convenient "handle" for further chemical modification, making this compound an attractive precursor for a wide range of functionalized molecules. nih.gov

In multi-step syntheses, particularly in peptide chemistry, it is often necessary to temporarily block the reactivity of the amino group to prevent unwanted side reactions. This is achieved by introducing an amino-protecting group. Common protecting groups used for this purpose include the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. iris-biotech.deorganic-chemistry.org

The introduction of these groups is an acylation reaction. For example, the Boc group can be introduced by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a base. Similarly, the Fmoc group can be attached using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). nih.gov

These protecting groups are chosen for their stability under certain reaction conditions and their susceptibility to removal under others, providing orthogonal protection strategies. The Boc group is typically removed under mild acidic conditions (e.g., with trifluoroacetic acid), while the Fmoc group is base-labile and is commonly removed using a piperidine (B6355638) solution. nih.gov

Table 2: Common Protecting Groups for the Amino Functionality

| Protecting Group | Abbreviation | Reagent for Introduction | Cleavage Conditions |

|---|---|---|---|

| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Mild Acid (e.g., TFA) |

A significant application of this compound is its conjugation to amino acids and peptides. The 6-amino group can form a stable amide (peptide) bond with the carboxylic acid group of an amino acid or a peptide. Due to the relatively low nucleophilicity of the aromatic amino group, this reaction typically requires the use of peptide coupling reagents to activate the carboxylic acid.

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), and uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.govbachem.com These reagents, often used in combination with additives like HOBt (Hydroxybenzotriazole) to minimize side reactions, facilitate efficient peptide bond formation. bachem.com This strategy is widely employed in solid-phase peptide synthesis (SPPS) to create peptide-ACBT conjugates for various applications, including the development of targeted imaging probes.

Reactions of the Cyano Group

The cyano group at the C2 position is the key electrophilic center responsible for the most prominent reactivity of this compound. Its primary role is to act as an electrophile in the condensation reaction with 1,2-aminothiols, as detailed in Section 3.2. iris-biotech.de The reactivity of this nitrile is significantly influenced by the electronic properties of the benzothiazole ring. acs.org

The presence of the electron-donating amino group at the C6 position modulates the electrophilicity of the cyano group. Compared to 2-cyanobenzothiazole derivatives with electron-withdrawing groups (like nitro or bromo groups), this compound exhibits a more balanced reactivity and selectivity. acs.org While derivatives with strongly electron-withdrawing groups react faster, they may lose selectivity and react with other nucleophiles. acs.org Conversely, derivatives with multiple strong electron-donating groups may show little to no reactivity. acs.org This delicate electronic balance makes this compound a finely tuned reagent for specific and efficient bioconjugation reactions. acs.org

Table 3: Reactivity of Substituted 2-Cyanobenzothiazoles (CBTs) with a Peptide Tag

| Substituent on CBT Ring | Relative Reactivity | Selectivity |

|---|---|---|

| 6-Amino | Moderate | High |

| 6-Bromo / 6-Nitro | Higher | Lost |

Data derived from studies on reactivity towards a specific peptide tag. acs.org

CBT-Cys Click Reaction Mechanism and Kinetics

The condensation reaction between this compound (CBT) and a 1,2-aminothiol, such as the amino acid cysteine (Cys), is a biocompatible "click" reaction inspired by the natural synthesis of D-luciferin in fireflies. nih.goviris-biotech.deresearchgate.net This reaction is noted for its high efficiency under physiological conditions, quantitative yield, and high biocompatibility. nih.govresearchgate.net The CBT-Cys click reaction proceeds rapidly, with a second-order rate constant reported to be significantly higher than that of the well-established copper-free azide-alkyne cycloaddition (AAC) click reaction. nih.gov

The mechanism of the CBT-Cys click reaction has been experimentally validated and involves a multi-step pathway. nih.govresearchgate.net The process is initiated by a nucleophilic attack of the thiolate group from the cysteine on the electrophilic carbon of the nitrile group in the this compound molecule. iris-biotech.deresearchgate.net This initial step results in the formation of a key thioimidate intermediate. researchgate.netresearchgate.net

Following the formation of the thioimidate, the reaction proceeds via an intramolecular attack by the terminal amino group of the cysteine at the imino-carbon. researchgate.netresearchgate.net This cyclization step generates a tetrahedral intermediate. researchgate.net The final step in the pathway is the deamination of this tetrahedral species, which involves the release of an ammonia molecule to yield the final, stable thiazoline product. iris-biotech.deresearchgate.net

The existence of these crucial intermediates has been confirmed through the use of induced nanoelectrospray ionization-mass spectrometry (InESI-MS), which allowed for their interception and structural characterization. nih.govresearchgate.net Furthermore, stable isotope-labeling studies have demonstrated that the nitrogen atom incorporated into the newly formed thiazole (B1198619) ring originates from the amino group of cysteine, rather than the cyano group of CBT. nih.gov

Kinetic analyses of the CBT-Cys click reaction have established its rapid nature. The second-order reaction rate constant was reported to be 26.8 M⁻¹ s⁻¹, which is approximately 300 times greater than that of the copper-free azide-alkyne cycloaddition reaction (7.6 × 10⁻² M⁻¹ s⁻¹). nih.gov Another study reported a rate constant of 9.19 M⁻¹ s⁻¹ for the reaction. acs.org The reactivity of the cyanobenzothiazole core can be modulated by the introduction of different substituents on the aromatic ring; electron-withdrawing groups can increase reactivity, while electron-donating groups can decrease it. acs.org For example, certain CBT derivatives have been shown to be 5.5 times more reactive than 6-amino-CBT. acs.org

| Reaction | Reported Rate Constant (M⁻¹ s⁻¹) | Reference |

|---|---|---|

| This compound + Cysteine | 26.8 | nih.gov |

| This compound + Cysteine | 9.19 | acs.org |

| 6-Hydroxy-2-cyanobenzothiazole + L-Cys | 3.2 | researchgate.net |

| Copper-Free Azide-Alkyne Cycloaddition | 0.076 | nih.gov |

The kinetics of the CBT-Cys click reaction are significantly influenced by physiological conditions, particularly pH. nih.govresearchgate.net The rate of the reaction is pH-dependent because the nucleophilicity of the thiol group in cysteine varies with pH. nih.gov Experimental studies monitoring the reaction in real-time have determined the second-order rate constants at different pH values. nih.govresearchgate.netrsc.org The reaction proceeds faster at a more neutral pH and slows under more acidic conditions. nih.gov It has been noted that at pH values above 8, this compound may undergo hydrolysis. nih.gov Temperature is another factor that can modulate the reactivity. researchgate.net

| pH | Rate Constant (k₂) (M⁻¹ s⁻¹) | Reference |

|---|---|---|

| 5 | 2.7 | nih.gov |

| 6 | 9.0 | nih.gov |

Interaction with Thiol-Containing Biomolecules

The CBT-Cys click reaction is highly selective for the 1,2-aminothiol functionality found in cysteine residues. acs.org This specificity is particularly pronounced for N-terminal cysteine residues, making the reaction a valuable tool for the site-specific labeling and modification of proteins and peptides. iris-biotech.deacs.org

While the reaction with an N-terminal cysteine proceeds through the full mechanism to form a stable thiazoline ring, the interaction of this compound with internal cysteine residues can be different. researchgate.netnih.gov In certain peptide sequences, reaction with an internal cysteine may result in the formation of a stable thioimidate adduct without the subsequent intramolecular cyclization and release of ammonia. acs.orgnih.gov Due to its high reactivity, this compound has the potential to react with abundant, naturally occurring free cysteine in biological environments. researchgate.net However, the reaction demonstrates selectivity for cysteine over other nucleophilic amino acid residues, such as lysine. nih.gov

Formation of D-Luciferin and Derivatives

The reaction between this compound and cysteine is a biomimetic process that mirrors the biosynthesis of D-luciferin, the substrate for the luciferase enzyme in fireflies. nih.goviris-biotech.de In nature, D-luciferin is formed through the condensation of D-cysteine with 2-cyano-6-hydroxybenzothiazole (B1631455) (a hydroxylated analog of this compound). iris-biotech.de

Analogously, the reaction of this compound with D-cysteine yields 6'-amino-D-luciferin, also known as aminoluciferin. nih.govgoogle.com This principle forms the basis of "split luciferin" technologies for bioimaging. researchgate.net In this approach, two non-bioluminescent precursors—a caged CBT derivative and a caged cysteine derivative—are administered. nih.gov When specific biological triggers (such as enzymes or reactive oxygen species) are present, the precursors are unmasked and react in situ to form a luciferin (B1168401) derivative, generating a bioluminescent signal only at the site of interest. nih.gov

Structure Activity Relationship Sar Studies of 6 Amino 2 Cyanobenzothiazole Derivatives

Influence of Substituents on Biological Activity

The biological activity of 6-amino-2-cyanobenzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole (B30560) ring system. Research has shown that even minor chemical modifications can lead to substantial changes in potency and selectivity across various biological targets, including cancer cells and pathogenic microorganisms.

For instance, in the context of anticancer activity, the introduction of different groups at the 6-amino position or on the benzothiazole core can modulate the compound's ability to inhibit cell proliferation. Studies on a series of benzothiazole derivatives have revealed that the presence of electron-withdrawing groups, such as chloro or nitro, can enhance antitumor potency. wiley.com Specifically, the combination of a chlorine atom and an amino group on the benzothiazole ring has been observed to synergistically improve DNA-binding affinity and anticancer effects.

In the development of anti-trypanosomal agents, the type of amidino substituent at the C-6 position of the benzothiazole moiety is a crucial determinant of activity. acs.org A comparative study of bis-6-amidino-benzothiazole derivatives showed that trypanocidal activity generally followed the order: unsubstituted amidine > pyrimidine (B1678525) > imidazoline (B1206853). acs.org This highlights the sensitivity of the biological response to the specific chemical features of the substituent.

Furthermore, the introduction of certain substituents can impact the pharmacokinetic properties of these derivatives. For example, fluoro and methoxy (B1213986) groups have been shown to improve properties like bioavailability. The solubility of cyano derivatives can be poor in aqueous media, which can limit their biological activity in cell culture assays. nih.gov

The following table summarizes the influence of various substituents on the biological activity of benzothiazole derivatives based on several research findings.

| Substituent/Modification | Effect on Biological Activity | Reference |

| Electron-withdrawing groups (e.g., Cl, NO2) on the benzothiazole ring | Enhanced antitumor activity. | wiley.com |

| Unsubstituted amidine at C-6 | Higher anti-trypanosomal activity compared to pyrimidine or imidazoline substituents. | acs.org |

| Fluoro and methoxy groups | Improved pharmacokinetic properties. | |

| Phenyl rings at the 2-position | Broadened activity spectra, but potentially reduced selectivity. | |

| Isopropylamidino or imidazolyl groups | Considered promising for further investigation as lead compounds for antitumor agents. | nih.gov |

| Pyrimidine based carbonitrile | Potent activity against several cancer cell lines. | tandfonline.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. For this compound derivatives, QSAR studies have provided valuable insights into the key molecular features that govern their therapeutic effects.

Another QSAR analysis performed on a series of halogen- and amidino-substituted benzothiazoles and benzimidazoles with antiproliferative activity further underscored the utility of this approach. mdpi.com By comparing models for different cell lines, researchers can identify features that contribute to selective toxicity against cancer cells versus normal cells. Such models can predict the activity of new compounds before they are synthesized, thereby prioritizing the most promising candidates for further development. scispace.com

The statistical robustness of QSAR models is crucial for their predictive power. Key parameters used to validate these models include the squared correlation coefficient (R²), which measures the goodness of fit, and the cross-validated squared correlation coefficient (Q²), which assesses the model's predictive ability. mdpi.com

The table below presents a summary of findings from a QSAR study on amidino-substituted benzamide (B126) derivatives, highlighting the types of molecular descriptors that influence antioxidative activity. scispace.com

| Molecular Descriptor Type | Influence on Antioxidative Activity | Reference |

| PLS Coefficients | Used to evaluate the impact of each molecular descriptor on the compound's antioxidative activity. | scispace.com |

| 3D-QSAR Model | Generated to predict the antioxidative activity of novel aromatic and heteroaromatic benzamide derivatives. | scispace.com |

Rational Design of Derivatives for Enhanced Properties

The insights gained from SAR and QSAR studies are instrumental in the rational design of new this compound derivatives with enhanced properties. This approach involves the deliberate modification of the lead compound's structure to improve its efficacy, selectivity, and pharmacokinetic profile.

For example, based on the understanding that certain amidino groups enhance anti-trypanosomal activity, researchers have synthesized and tested a series of bis-6-amidino-benzothiazoles. acs.org This led to the identification of a compound with sub-nanomolar activity against T. brucei and the ability to cure experimental stage 1 infections with a single dose. acs.org

In the realm of anticancer drug development, rational design has focused on introducing substituents that increase the compound's affinity for specific molecular targets within cancer cells. The knowledge that electron-withdrawing groups can enhance antitumor potency has guided the synthesis of new derivatives with improved anticancer profiles. wiley.com

Furthermore, the rational design of these derivatives extends to their use in bioconjugation and chemical biology. This compound is a key precursor for luciferin (B1168401) derivatives used in bioluminescent imaging. researchgate.net By modifying the 6-amino group, researchers can attach various functionalities, such as fluorophores or biotin, for specific labeling applications. nih.gov The reactivity of the cyano group with N-terminal cysteine residues can be tuned by introducing different substituents on the benzothiazole ring, allowing for the development of highly selective and reactive nitriles for bioconjugation. uni-lj.siacs.org

The following table outlines some rational design strategies and their outcomes for this compound derivatives.

| Design Strategy | Desired Property Enhancement | Outcome | Reference |

| Introduction of specific amidino moieties at C-6 | Increased anti-trypanosomal potency | Identification of a derivative with sub-nanomolar activity against T. brucei. | acs.org |

| Incorporation of electron-withdrawing groups | Enhanced antitumor activity | Development of derivatives with improved anticancer profiles. | wiley.com |

| Modification of the 6-amino group | Versatile bioconjugation applications | Synthesis of luciferin derivatives and tagged molecules for biological imaging and labeling. | researchgate.netnih.gov |

| Tuning of cyano group reactivity through ring substitution | Selective and efficient bioconjugation | Creation of highly reactive and selective nitriles for protein labeling. | uni-lj.siacs.org |

Conformational Analysis and Molecular Recognition

Conformational analysis and the study of molecular recognition are essential for understanding how this compound derivatives interact with their biological targets at a three-dimensional level. The specific shape (conformation) that a molecule adopts is critical for its ability to bind to a receptor or enzyme active site.

The interaction of this compound derivatives with biological molecules is governed by non-covalent forces such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The amino group at the 6-position and the nitrogen atom in the thiazole (B1198619) ring can act as hydrogen bond donors and acceptors, respectively, facilitating specific recognition by biological macromolecules.

In the context of its use in bioconjugation, the reaction of 2-cyanobenzothiazole with an N-terminal cysteine residue proceeds through a series of intermediates. nsf.gov The initial thiol addition to the cyano group forms a thioimidate, which then undergoes an intramolecular reaction with the N-terminal amine to form a cyclic intermediate. nsf.gov The conformation of this intermediate influences the subsequent elimination reaction, which can lead to different products. Understanding the conformational dynamics of these intermediates is crucial for controlling the outcome of the labeling reaction.

Molecular modeling and X-ray crystallography are powerful tools for studying the conformation and molecular recognition of these compounds. For example, X-ray analysis of cyano- and amidinobenzothiazole derivatives has provided insights into their solid-state structures, which can be correlated with their biological activities. nih.gov These studies help to visualize the precise three-dimensional arrangement of atoms and the intermolecular interactions that stabilize the crystal lattice, offering clues about how these molecules might interact with their biological targets.

The following table summarizes key aspects of conformational analysis and molecular recognition for this compound derivatives.

| Aspect | Key Findings | Reference |

| Reaction with N-terminal Cysteine | Proceeds through thioimidate and cyclic intermediates, with the conformation influencing the final product. | nsf.gov |

| Intermolecular Interactions | Hydrogen bonding and other non-covalent forces involving the amino group and thiazole nitrogen are crucial for binding to biological targets. | |

| X-ray Crystallography | Provides detailed three-dimensional structural information that can be correlated with biological activity. | nih.gov |

Spectroscopic and Analytical Characterization Techniques for 6 Amino 2 Cyanobenzothiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 6-amino-2-cyanobenzothiazole and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the aromatic protons typically appear as distinct signals in the downfield region. For instance, in a reported spectrum in deuterated chloroform (B151607) (CDCl₃), the proton at position 7 (H-7) appears as a doublet at approximately 7.09 ppm, while the proton at position 5 (H-5) shows a doublet of doublets at around 6.96 ppm. The proton at position 4 (H-4) resonates as a doublet at about 7.95 ppm ambeed.com. The amino group protons (NH₂) usually appear as a broad singlet ambeed.com. For derivatives, the chemical shifts of these protons can be influenced by the nature and position of the substituents on the benzothiazole (B30560) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2-chloro-6-nitro-1,3-benzothiazole, a precursor to this compound, the carbon signals have been assigned as follows: C-2 at 158.9 ppm, C-6 at 154.9 ppm, C-7a at 145.6 ppm, C-3a at 136.6 ppm, C-4 at 123.5 ppm, C-5 at 122.4 ppm, and C-7 at 117.8 ppm d-nb.info. Upon conversion to this compound, the chemical shifts of the carbon atoms, particularly those in the benzene (B151609) ring, would be expected to shift due to the electronic effects of the amino and cyano groups. For example, in a derivative, N-acetyl-6-amino-2-cyanobenzothiazole, the carbonyl carbon of the acetyl group appears at 171.7 ppm, and the aromatic carbons resonate at various shifts including 153.3, 148.3, 138.3, 137.9, 123.4, 120.6, and 112.9 ppm in methanol-d₄ nih.gov.

The following table summarizes representative ¹H NMR data for a derivative of this compound:

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | Reference |

| N-acetyl-6-chloro-2-cyanobenzothiazole | Methanol-d₄ | 8.32 (d, J = 2.2 Hz, 1H), 7.75 (d, J = 8.8 Hz, 1H), 7.45 (dd, J = 8.8, 2.2 Hz, 1H), 2.15 (s, 3H) | nih.gov |

| 2-[4-(6-Cyanobenzothiazol-2-yl)phenyl]-5-(6-cyanobenzothiazol-2-yl)furan | TFA | 9.35 (s, 1H), 9.27 (s, 1H), 9.03 (d, J=8.1 Hz, 2H), 8.96-8.80 (m, 6H), 8.74 (d, J=3.9 Hz, 1H), 8.16 (d, J=3.9 Hz, 1H) | mdpi.com |

| 2-(4-Chlorocarbonylphenyl)-5-(6-cyanobenzothiazol-2-yl)furan | DMSO-d₆ | 8.78 (s, 1H), 8.20 (d, J=8.5 Hz, 1H), 8.07 (d, J=8.2 Hz, 2H), 8.00 (d, J=8.5 Hz, 2H), 7.96 (d, J=9.0 Hz, 1H), 7.68 (d, J=3.8 Hz, 1H), 7.51 (d, J=3.8 Hz, 1H) | mdpi.com |

| 2-(4-Chlorocarbonylphenyl)-5-(6-cyanobenzothiazol-2-yl)thiophene | DMSO-d₆ | 8.75 (s, 1H), 8.17 (d, J=8.7 Hz, 1H), 8.07 (d, J=3.9 Hz, 1H), 8.03 (d, J=8.1 Hz, 2H), 7.95 (m, 3H), 7.86 (d, J=3.9 Hz, 1H) | mdpi.com |

| 2-Chloro-6-nitro-1,3-benzothiazole | CDCl₃ | 8.75 (d, J = 2.3 Hz, 1H), 8.38 (dd, J = 9.0, 2.3 Hz, 1H), 8.07 (d, J = 9.0 Hz, 1H) | d-nb.info |

Mass Spectrometry (MS, LC-MS, ESI-MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound and its derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS): This soft ionization technique is commonly used for analyzing these compounds. For this compound, the protonated molecule [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 176.0 ambeed.com. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental formula. For instance, the calculated m/z for the [M+H]⁺ ion of a chlorinated derivative, C₉H₈ClN₂OS, was 227.0040, with the found value being 227.0038, confirming its composition nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing reaction mixtures and assessing the purity of synthesized compounds. nih.govnsf.gov For example, LC-MS has been used to monitor the progress of reactions involving this compound and to identify intermediates and final products. nih.govnsf.gov Different LC columns and gradients can be employed depending on the polarity of the analytes. nih.govnsf.gov

The following table shows representative mass spectrometry data for derivatives of this compound:

| Compound | Ionization Method | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

| This compound | ESI+ | 176.0 | 176.0 | ambeed.com |

| N-acetyl-6-chloro-2-cyanobenzothiazole | ESI | 227.0040 | 227.0038 | nih.gov |

| 6-amino-6-deoxy-D-luciferin precursor | ESI-MS | 179.02 | 179.88 | google.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a derivative, 2-(4-chlorocarbonylphenyl)-5-(6-cyanobenzothiazol-2-yl)furan, shows a characteristic absorption band for the cyano group (C≡N) at 2210 cm⁻¹ and for the carbonyl group (C=O) of the acid chloride at 1760 and 1720 cm⁻¹ mdpi.com. Similarly, the cyano group in 2-[4-(6-cyanobenzothiazol-2-yl)phenyl]-5-(6-cyanobenzothiazol-2-yl)furan appears at 2226 cm⁻¹ mdpi.com. These characteristic frequencies provide direct evidence for the presence of these functional groups in the synthesized molecules.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This data is used to determine the empirical formula of a newly synthesized compound and to confirm its purity. The experimentally determined percentages are compared with the calculated values based on the proposed molecular formula. For instance, elemental analyses for carbon, hydrogen, and nitrogen are often performed, and the results are expected to be within ±0.4% of the theoretical values for a pure compound acs.org.

Chromatographic Techniques (HPLC, GC-MS)

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of this compound and its derivatives. Purity levels of ≥96.5% are often reported based on HPLC analysis. amerigoscientific.com Different columns, such as C18 or diphenyl columns, and mobile phase gradients are used to achieve optimal separation. nih.govnsf.gov For example, an Agilent InfinityLab Poroshell 120 EC-C18 column with a water/acetonitrile gradient containing 0.1% TFA has been used for the analysis of related compounds nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. For non-volatile compounds like amino acids, derivatization is often required to increase their volatility. sigmaaldrich.com While direct GC-MS analysis of this compound might be challenging due to its polarity, it can be a valuable tool for analyzing its more volatile precursors or derivatives. For instance, in the analysis of hair dye ingredients, which can include aromatic amines, GC-MS with in situ derivatization has been successfully employed mdpi.com.

Advanced Spectroscopic Methods for Mechanistic Elucidation (e.g., single-molecule studies)

To gain deeper insights into the reaction mechanisms involving 2-cyanobenzothiazole derivatives, advanced spectroscopic techniques are employed. Single-molecule studies, for example, have been used to investigate the bioorthogonal chemistry of 2-cyanobenzothiazole (CBT) within a protein nanoreactor. nih.govresearchgate.net These studies have allowed for the real-time observation of transient intermediates, such as the thioimidate and the cyclic precursor of the thiazoline (B8809763) product, during the condensation reaction with aminothiols. nih.govresearchgate.net By measuring the rate constants associated with the stepwise condensation, this approach provides critical information for applications like covalent inhibition of protein targets and dynamic combinatorial chemistry. nih.govresearchgate.net These advanced methods offer a level of detail that is not achievable with bulk analytical techniques.

Biological and Biomedical Applications of 6 Amino 2 Cyanobenzothiazole

Bioluminescence and Bioimaging

6-Amino-2-cyanobenzothiazole (ACBT) is a cornerstone in the field of bioluminescence, primarily due to its function as a precursor to luciferins, the light-emitting substrates for luciferase enzymes. beilstein-journals.orgtechnologynetworks.comnih.govrsc.org This property has been extensively leveraged for various bioimaging applications, from cellular to whole-organism levels. acs.orgnih.govresearchgate.net

Precursor to D-Luciferin for Firefly Luciferase Systems

The primary significance of this compound lies in its role as a key synthetic intermediate for D-luciferin and its analogs. beilstein-journals.orgtechnologynetworks.comrsc.orgnih.gov The condensation reaction of ACBT with D-cysteine is a critical step in forming the D-luciferin backbone, the substrate for firefly luciferase. acs.orgnih.govresearchgate.netsemanticscholar.org This reaction is fundamental to the generation of bioluminescent signals in a multitude of assays. The amino group at the 6-position of ACBT provides a convenient handle for chemical modifications, allowing for the synthesis of a variety of luciferin (B1168401) derivatives with altered properties. beilstein-journals.org

The stability and cell permeability of ACBT and other 2-cyanobenzothiazole (CBT) derivatives make them advantageous for in vivo applications, where they can be converted to luciferins within the biological system. beilstein-journals.org This in situ synthesis of the luciferase substrate is a key strategy in developing sensitive and specific bioluminescent imaging techniques.

A comparative overview of key precursors in luciferin synthesis is presented below:

| Precursor Compound | Role in Luciferin Synthesis | Key Advantages |

| This compound (ACBT) | Direct precursor to 6-amino-D-luciferin through condensation with D-cysteine. | The amino group allows for straightforward derivatization to create functionalized luciferins and probes. beilstein-journals.org |

| 2-Cyano-6-hydroxybenzothiazole (B1631455) (CHBT) | Precursor to the natural D-luciferin through condensation with D-cysteine. | Forms the core structure of the most common firefly luciferin. |

| 2-Cyano-6-methoxybenzothiazole | An intermediate that requires demethylation to yield 2-cyano-6-hydroxybenzothiazole before condensation. | A stable intermediate in several synthetic routes to D-luciferin. |

Development of Bioluminescent Probes and Sensors

The versatile chemical nature of this compound makes it an ideal scaffold for the design of sophisticated bioluminescent probes and sensors. acs.orgnih.govnih.gov By attaching specific molecular triggers to the amino group, scientists can create "caged" luciferin precursors. These probes remain non-luminescent until they encounter a target analyte or enzyme, which then releases the ACBT moiety to react with cysteine and produce light. nih.gov

This "turn-on" mechanism allows for the highly sensitive and selective detection of various biological molecules and activities. For instance, peptide sequences recognized by specific proteases can be conjugated to ACBT. Cleavage of the peptide by the target protease liberates the ACBT, leading to a bioluminescent signal that directly correlates with enzyme activity. nih.govgoogle.com This strategy has been successfully employed to develop probes for monitoring enzymes such as caspases, which are key mediators of apoptosis.

Examples of bioluminescent probes developed from ACBT and related compounds are detailed in the following table:

| Probe Type | Target Analyte/Enzyme | Mechanism of Action |

| Caged Aminoluciferin (B605428) Probes | Proteases (e.g., immunoproteasome) | A peptide sequence capping the amino group of an aminoluciferin precursor is cleaved by the target protease, releasing the precursor to form a luminescent substrate. nih.gov |

| Dual-Analyte Probes | e.g., Hydrogen Peroxide and Caspase-8 | Two separate caged precursors, one releasing a cyanobenzothiazole upon interaction with the first analyte and the other releasing D-cysteine upon interaction with the second, are used. Bioluminescence is generated only when both analytes are present. |

| Enzyme Activity Sensors | D-amino acid oxidase | The probe relies on the enzymatic conversion of a substrate to D-cysteine, which then reacts with a cyanobenzothiazole derivative to produce luciferin. |

In Vivo and In Vitro Bioluminescence Imaging

The principles of using this compound as a luciferin precursor and in bioluminescent probes translate directly to powerful imaging applications, both in cell cultures (in vitro) and in living organisms (in vivo). beilstein-journals.orgtechnologynetworks.comrsc.orgnih.govsemanticscholar.org Bioluminescence imaging (BLI) offers high sensitivity and signal-to-noise ratio, making it a valuable tool in preclinical research. nih.govgoogle.com

In vivo, ACBT derivatives can be administered systemically, and their conversion to luciferins can be monitored in real-time to visualize biological processes. For example, the "split luciferin" approach involves the separate administration of a caged D-cysteine and ACBT. When the caging group on D-cysteine is removed by a specific biological activity, it can then react with ACBT to generate light, allowing for non-invasive imaging of that activity in living animals. This strategy has proven effective for imaging caspase-3/7 activity associated with apoptosis.

The high signal-to-background ratio of bioluminescence makes it particularly well-suited for deep-tissue imaging in small animals. The light produced can penetrate tissues, and sensitive detectors can capture the emission to create detailed images of cellular and molecular events. nih.gov

Bioorthogonal Chemistry and Protein Labeling

Beyond its role in bioluminescence, this compound is a key reagent in bioorthogonal chemistry, a field focused on chemical reactions that can occur inside living systems without interfering with native biochemical processes. beilstein-journals.orgtechnologynetworks.comnih.govrsc.orgscbt.com The reaction between 2-cyanobenzothiazoles and N-terminal cysteine residues is a prime example of a bioorthogonal ligation. nih.govsemanticscholar.orgnih.gov

Site-Specific Labeling of Proteins with N-terminal Cysteine

The reaction between the cyano group of ACBT and the 1,2-aminothiol of an N-terminal cysteine residue is rapid, selective, and occurs under physiological conditions. rsc.orgnih.govsemanticscholar.org This "CBT-Cys click reaction" allows for the precise, site-specific labeling of proteins. google.comnih.gov By genetically engineering a protein to have an N-terminal cysteine, researchers can direct the attachment of an ACBT-modified molecule to that specific location.

This method provides a powerful tool for studying protein function, localization, and interactions. The amino group of ACBT can be pre-functionalized with a variety of tags, including fluorophores, affinity labels, or drug molecules, before the ligation reaction. This enables a wide range of applications, from fluorescently tracking proteins within a cell to developing targeted therapeutics.

The specificity of the CBT-Cys ligation is a major advantage over other protein labeling methods, which can often result in non-specific labeling at multiple sites. The reaction's efficiency and biocompatibility have made it a valuable technique in chemical biology.

Biomolecule Functionalization and Conjugation

The principles of the CBT-Cys reaction extend to the broader functionalization and conjugation of various biomolecules. beilstein-journals.orgrsc.orgnih.gov Any biomolecule that can be modified to contain an N-terminal cysteine or a similar 1,2-aminothiol group can be conjugated to a molecule functionalized with ACBT. google.com

Development of Bioorthogonal Ligation Handles

The 2-cyanobenzothiazole (CBT) moiety is a cornerstone in the field of bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. Specifically, this compound (ACBT) is a highly versatile handle for these types of ligations.

The primary bioorthogonal reaction involving CBT is its rapid and selective condensation with molecules containing a 1,2-aminothiol group, such as an N-terminal cysteine (Cys) residue in a protein. This reaction proceeds efficiently under physiological conditions (neutral pH, aqueous environment) without the need for a catalyst. The reaction is characterized by a second-order rate constant of approximately 17 M⁻¹ s⁻¹, which is notably fast for a bioorthogonal reaction.

The presence of the 6-amino group on the ACBT scaffold is particularly advantageous as it provides a straightforward point for chemical modification, allowing researchers to easily attach various probes, tags, or other functional molecules. This has enabled the use of ACBT in several key applications:

Site-Specific Protein Labeling: By engineering a protein to have an N-terminal cysteine, it can be specifically labeled with an ACBT-derivatized probe.

Protein Immobilization: Proteins can be selectively attached to solid supports, such as glass slides or nanoparticles, that have been functionalized with CBT. This strategy is crucial for creating protein microarrays and other diagnostic tools, where the orientation of the immobilized protein can significantly impact its activity.

Bioluminescence Imaging: ACBT is a key precursor in the synthesis of D-aminoluciferin, a substrate for firefly luciferase enzymes. This makes the compound invaluable for developing bioluminescent assays used in high-throughput screening and in vivo imaging.

The selective and efficient nature of the CBT-cysteine ligation establishes this compound as a powerful tool for chemical biologists to study and manipulate proteins and other biomolecules in complex biological environments.

Medicinal Chemistry and Therapeutic Potential

The benzothiazole (B30560) scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound have been explored for a range of therapeutic applications. The ability to modify both the 2- and 6-positions of the ring system allows for the fine-tuning of biological activity against various pathogens and disease targets.

Derivatives of benzothiazole have demonstrated significant potential as anticancer agents. The introduction of different substituents onto the core structure can modulate the compound's ability to inhibit cancer cell proliferation. Research has shown that even minor chemical alterations can lead to substantial changes in potency and selectivity against various cancer cell lines.

Several studies have synthesized and evaluated novel benzothiazole derivatives, revealing potent activity against a broad spectrum of human cancers. For example, a pyrimidine-based carbonitrile benzothiazole derivative showed strong activity against laryngeal, breast, cervical, pancreatic, colon, and lung carcinoma cell lines. Similarly, chloro-substituted benzothiazole amines have yielded derivatives with potent growth inhibitory values, particularly against non-small cell lung cancer. The presence of electron-withdrawing groups, such as chloro or nitro, has been shown to enhance the antitumor potency of these compounds.

Below is a table summarizing the anticancer activity of selected benzothiazole derivatives.

| Derivative Type | Cancer Cell Line(s) | Observed Activity (IC50 / GI50) |

| Pyrimidine (B1678525) Based Carbonitrile | HeLa, MCF-7, Hep-2, MiaPaCa-2, SW 620, H 460 | Potent activity against all tested cell lines |

| Dichlorophenyl Containing Chlorobenzothiazole | 9 different cancer cell lines, including HOP-92 (non-small cell lung cancer) | GI50 = 7.18 × 10⁻⁸ M against HOP-92 |

| Ortho-hydroxy-N-acyl Hydrazone Moiety | MDA-MB-231 (breast), MNK-45 (gastric), NCI-H226 (lung), HT-29 (colorectal), SK-N-SH (neuroblastoma) | IC50 values ranging from 0.24 to 0.92 µM |

| Hydrazine Based Schiff Base | Hela (cervical), COS-7 (kidney fibroblast) | IC50 of 2.41 µM (Hela) and 4.31 µM (COS-7) |

| Indole Based Hydrazine Carboxamide | HT29 (colon), H460 (lung), A549 (non-small cell lung), MDA-MB-231 (breast) | IC50 values of 0.015 µM (HT29) and 0.28 µM (H460) |

| 6-Amino-2-(substituted-phenyl)benzothiazoles | HeLa, MCF-7, CaCo-2 (colon), Hep-2 | Exerted cytostatic activities in the micromolar range (e.g., 3x10⁻⁶ M to 9x10⁻⁶ M) |

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, necessitates the development of new therapeutics. The 2-aminobenzothiazole (B30445) scaffold has been identified as a promising starting point for novel anti-tubercular agents.

In a whole-cell screen against a recombinant Mtb strain, an amino-benzothiazole scaffold was identified as a hit. Subsequent synthesis and testing of analogues led to the identification of molecules with improved potency and reduced cytotoxicity against eukaryotic cells. Key compounds from this series demonstrated good bactericidal activity against both replicating and non-replicating Mtb, which is a crucial attribute for an effective tuberculosis drug. Furthermore, some derivatives showed potent activity against intracellular Mtb within murine macrophages. While the specific molecular target was not definitively identified as the signal peptidase LepB, the attractive microbiological properties of the series warrant further investigation, provided that metabolic stability can be improved.

Human African Trypanosomiasis (HAT), or sleeping sickness, is a parasitic disease caused by Trypanosoma brucei. New drugs are needed to combat this neglected tropical disease, and benzothiazole derivatives have emerged as a promising class of compounds. Specifically, 6-amidinobenzothiazoles have shown potent in vitro activity against bloodstream forms of T. brucei.

The biological activity is highly dependent on the nature of the amidino group at the C-6 position of the benzothiazole ring. Studies comparing different amidino moieties found that this structural feature is a crucial determinant for anti-trypanosomal potency. A series of bis-6-amidino-benzothiazoles, where two benzothiazole units are linked together, yielded compounds with exceptional activity.

| Compound Class | Target | Observed Activity (EC50) |

| 6-Amidinobenzothiazoles | Trypanosoma brucei | EC50 values ranging from 0.51 nM to 5.39 µM |

| Bis-6-amidino-benzothiazole (Compound 9a) | Trypanosoma brucei | Sub-nanomolar activity; cures experimental stage 1 infections with a single dose |

| Benzothiazole Imidazoline (B1206853) (with phenoxymethylene linker) | Trypanosoma brucei | IC90 = 0.12 µM |

Derivatives of 2-aminobenzothiazole have been synthesized and screened for their effectiveness against various fungal pathogens. Many of these compounds exhibit significant antifungal and anti-yeast activity, particularly against clinically relevant Candida species such as C. albicans, C. parapsilosis, and C. tropicalis.

Structure-activity relationship studies have provided insights into the features that enhance antifungal action. For instance, compounds possessing an electron-withdrawing nitro group at the 6th position of the benzothiazole nucleus, combined with chloro or fluoro substitutions on an attached aromatic amine, showed moderate antifungal activity. Certain newly synthesized thiazole (B1198619) derivatives containing a cyclopropane (B1198618) system demonstrated very strong activity against clinical C. albicans isolates, with Minimum Inhibitory Concentration (MIC) values as low as 0.008 µg/mL. The mechanism of action for these compounds may involve disruption of the fungal cell wall or interference with the cell membrane. Additionally, copper (II) surfactant complexes derived from 2-amino-6-methyl benzothiazole have shown good activity against Alternaria alternata, suggesting that chelation with metal ions can enhance fungitoxicity.

| Derivative/Compound | Fungal Species | Observed Activity (MIC) |

| 6-substituted 2-aminobenzothiazoles (compounds 1n,o) | Candida albicans, C. parapsilosis, C. tropicalis | 4-8 µg/mL |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Clinical Candida albicans isolates | 0.008–7.81 µg/mL |